1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
Description
Structural Significance of Benzo[d]dioxole-Pyrazine-Imidazole Hybrid Scaffolds
Synergistic Contributions of Heterocyclic Components
The benzo[d]dioxole moiety, characterized by a methylenedioxy bridge, confers metabolic stability and lipophilicity, traits critical for blood-brain barrier penetration and prolonged biological half-life. Pyrazine, a diazine ring with two nitrogen atoms at para positions, introduces π-π stacking capabilities and polar interactions, often enhancing binding affinity to enzymatic active sites. The imidazole ring, with its amphoteric nitrogen atoms, facilitates proton exchange reactions and coordination to metal ions, making it indispensable in inhibitors targeting metalloenzymes or kinases.
The fusion of these systems creates a conjugated electron network that modulates redox potentials and charge distribution. For instance, the electron-rich benzo[d]dioxole donates electron density to the pyrazine-imidazole ensemble, potentially stabilizing transition states in enzyme-substrate interactions. This synergy is exemplified in antiangiogenic agents, where analogous hybrids inhibit vascular endothelial growth factor receptor 2 (VEGFR2) by mimicking ATP’s adenine moiety while exploiting hydrophobic pockets through the benzo[d]dioxole unit.
Table 1: Key Physicochemical Properties of Hybrid Scaffold Components
| Component | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Benzo[d]dioxole | 1.82 | 18.46 | 0 | 2 |
| Pyrazine | 0.15 | 25.78 | 0 | 2 |
| Imidazole | -0.47 | 28.68 | 1 | 2 |
| Urea linker | -1.12 | 69.11 | 2 | 2 |
Data derived from computational models and experimental measurements.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-18(23-10-13-1-2-15-16(9-13)27-12-26-15)22-6-8-24-7-5-21-17(24)14-11-19-3-4-20-14/h1-5,7,9,11H,6,8,10,12H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALWFTOBBURWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NCCN3C=CN=C3C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzo[d][1,3]dioxole intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the urea group: The benzo[d][1,3]dioxole intermediate is reacted with isocyanates to form the urea linkage.
Introduction of the pyrazin-2-yl and imidazol-1-yl groups: This step involves nucleophilic substitution reactions where the ethyl chain is functionalized with pyrazin-2-yl and imidazol-1-yl groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Urea Formation
The urea core is synthesized via carbodiimide-mediated coupling or reaction of isocyanates with amines. For example:
-
Benzodioxole-methylamine (derived from benzo[d] dioxol-5-ylmethyl precursors) reacts with an imidazole-ethyl isocyanate intermediate to form the urea linkage .
-
Microwave-assisted coupling improves yields (e.g., 60–85%) by reducing reaction time .
Imidazole-Pyrazine Subunit Construction
The 2-(pyrazin-2-yl)-1H-imidazol-1-yl ethyl side chain is synthesized through:
-
N-Alkylation : Bromoethyl intermediates react with 2-(pyrazin-2-yl)imidazole under basic conditions (Cs₂CO₃/K₂CO₃) in DMF .
-
Suzuki Coupling : Pyrazinyl boronic acids cross-couple with halogenated imidazoles using Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) .
Functionalization of the Benzo[d] dioxole Moiety
-
Methylation : Benzodioxole derivatives are alkylated using bromomethyl or chloromethyl agents under NaH/K₂CO₃ .
-
Etherification : Hydroxyl groups on the benzodioxole react with bromoethyl urea intermediates to form ether linkages.
Microwave-Assisted Cyclization
Cyclization of nitroimidazole carboxamides (e.g., 28b–k ) in acidic media (HCl/dioxane) under microwave irradiation (150°C, 20 min) generates bicyclic imidazopyrazinones, a critical step for stabilizing the heterocyclic core .
N-Alkylation Kinetics
-
Solvent : DMF or THF enhances solubility of intermediates.
-
Base : Cs₂CO₃ outperforms K₂CO₃ in promoting nucleophilic substitution (42–75% yields) .
-
Temperature : Reactions at 80–100°C under microwave irradiation reduce side products .
Table 1: Representative Reaction Yields for Key Steps
Table 2: Stability of Intermediates
| Intermediate | Stability Notes | Source |
|---|---|---|
| Bromoethyl imidazole | Degrades within 24h; use immediately | |
| Nitroimidazole carboxamide | Stable at −20°C for months |
Research Findings
-
Antiparasitic Activity : Analogous nitroimidazopyrazinones exhibit IC₅₀ values <1 µM against Trypanosoma cruzi, linked to their redox-active nitro groups .
-
Thermal Stability : The urea linkage decomposes at >250°C, limiting high-temperature applications .
-
Solubility : Low aqueous solubility (logP ≈ 3.2) necessitates formulation with surfactants.
Challenges and Innovations
-
Regioselectivity : Controlling substitution on the imidazole ring requires directing groups (e.g., nitro or carboxyl) .
-
Green Chemistry : Recent protocols use water as a solvent for Suzuki couplings, reducing environmental impact .
This compound’s reactivity profile underscores its potential in medicinal chemistry, particularly for antiparasitic and antitubercular applications . Further studies are needed to optimize bioavailability and synthetic scalability.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate the benzo[d][1,3]dioxole moiety and the pyrazin-2-yl imidazole structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Research has indicated that compounds similar to 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea exhibit significant biological activities:
Antimicrobial Properties : Studies have shown that related compounds possess antibacterial and antifungal activities. For instance, derivatives containing the imidazole ring have been evaluated against strains such as Staphylococcus aureus and Candida albicans, demonstrating promising results in inhibiting microbial growth .
Anticancer Activity : Several studies have focused on the anticancer potential of compounds with similar structures. The incorporation of the imidazole moiety is believed to enhance activity against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of tubulin polymerization .
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of urea derivatives were synthesized, including variations of the target compound. These derivatives were tested for their antimicrobial efficacy using disc diffusion methods. Results indicated that certain modifications to the structure significantly improved activity against both gram-positive and gram-negative bacteria .
Case Study 2: Anticancer Mechanisms
A library of substituted imidazoles was synthesized and evaluated for their ability to induce apoptosis in cancer cells. The results showed that compounds with the benzo[d][1,3]dioxole structure enhanced cytotoxicity in human cancer cell lines, suggesting a potential pathway for drug development .
Data Tables
Mechanism of Action
The mechanism by which 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea exerts its effects depends on its interaction with molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the urea group can form hydrogen bonds with active site residues. The pyrazin-2-yl and imidazol-1-yl groups can enhance binding affinity through π-π stacking and coordination with metal ions.
Comparison with Similar Compounds
a) 1-[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-[3-(oxazol-5-yl)phenyl]urea (Compound 132)
- Structure : Features a cyclopenta[d]pyrimidine core and oxazole-phenyl group instead of pyrazinyl-imidazole.
- Molecular Formula : C₂₃H₂₄N₆O₂ (MW: 440.48 g/mol).
- This may alter solubility and target binding .
b) N-(2-Chloro-6-methylphenyl)-2-[1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazol-4-yl]amino]-5-thiazolecarboxamide
- Structure : Contains a benzimidazole-thiazole carboxamide scaffold with an imidazole-propyl chain.
- Key Differences : Replaces the urea linkage with a thiazolecarboxamide group, which may reduce hydrogen-bonding capacity but improve metabolic resistance. The chloro-methylphenyl substituent increases hydrophobicity .
Urea Derivatives with Benzodioxole Moieties
a) 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide
- Structure : Shares the benzodioxole group but incorporates a pyrazole-carbohydrazide core instead of urea.
- The tert-butyl group enhances steric bulk .
b) 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-dimethylpyrrolidine
- Structure : A spirocyclic amine lacking the urea and imidazole components.
- Key Differences: The absence of urea eliminates hydrogen-bond donor sites, prioritizing lipophilicity and membrane permeability. Synthesized via ZrCl₄-catalyzed cyclization, differing from urea-forming methods .
Research Implications and Limitations
- Structural Insights : The pyrazinyl-imidazole-urea architecture distinguishes the target compound from analogs, suggesting unique target selectivity, possibly in kinase or protease inhibition .
- Synthetic Challenges: Urea formation often requires precise stoichiometry and catalysts (e.g., iodine in isopropanol ), whereas thiazolecarboxamides demand orthogonal protection strategies .
- Data Gaps: Limited experimental data (e.g., binding affinities, pharmacokinetics) in the provided evidence restrict functional comparisons. Further studies using tools like Mercury CSD for crystallographic analysis are recommended.
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive compounds. The structural formula can be represented as follows:
Molecular Structure
- Benzo[d][1,3]dioxole : A fused bicyclic structure contributing to the compound's lipophilicity and potential interactions with biological targets.
- Pyrazin-2-yl and Imidazol-1-yl Groups : These heterocycles are often associated with diverse pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to the one exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against various Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL against Staphylococcus aureus .
Anticancer Potential
Research has suggested that compounds containing the imidazole and pyrazine moieties may exhibit anticancer properties. One study investigated the cytotoxic effects of such compounds on various cancer cell lines, reporting IC50 values indicating significant inhibition of cell growth . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular metabolism.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been highlighted in several studies. It has been shown to inhibit key inflammatory pathways, suggesting its utility in treating inflammatory diseases .
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival and proliferation.
- Cell Cycle Disruption : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptotic pathways in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a recent study, a library of compounds including derivatives of the target molecule was screened for antimicrobial activity. The results indicated that certain modifications to the benzo[d][1,3]dioxole structure enhanced activity against resistant bacterial strains .
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the anticancer potential of similar compounds against different cancer cell lines. The study demonstrated that modifications in the pyrazine ring significantly improved cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for urea derivatives containing benzo[d][1,3]dioxole and pyrazine-imidazole moieties?
- Methodology : The synthesis of structurally related urea compounds often involves multi-step reactions. For example, coupling reactions between isocyanates and amines (e.g., using toluene or CHCl₃ as solvents under reflux) are common . Ethanol/water mixtures with NaOH catalysis have been employed for benzimidazole derivatives, which may guide solvent selection for similar urea derivatives .
- Key Considerations : Optimize reaction time (typically 2–6 hours) and stoichiometry to minimize side products. Crystallization from aqueous ethanol is frequently used for purification .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for characteristic peaks:
- Benzo[d][1,3]dioxole: δ 5.9–6.1 ppm (O-CH₂-O) and aromatic protons at δ 6.7–7.0 ppm.
- Pyrazine-imidazole: δ 8.3–8.6 ppm (pyrazine protons) and δ 7.5–8.0 ppm (imidazole protons).
- Urea NH protons: δ 5.5–6.5 ppm (broad, exchangeable) .
- IR : Confirm urea C=O stretch at ~1640–1680 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹ .
- Validation : Compare with PubChem’s computed InChI and spectral data for analogous compounds .
Q. What in vitro assays are suitable for preliminary biological evaluation (e.g., kinase inhibition, cytotoxicity)?
- Methodology :
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases. Include positive controls (e.g., staurosporine) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Test concentrations from 1–100 µM, with 48–72 hour incubation .
- Data Interpretation : Normalize results to vehicle controls and report IC₅₀ values.
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in structure-activity relationships (SAR) for pyrazine-imidazole derivatives?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding poses against targets (e.g., uPAR in evidence 6). Validate with experimental IC₅₀ values .
- MD Simulations : Run 50–100 ns simulations in GROMACS to assess stability of ligand-target complexes .
Q. What strategies mitigate low yields in the final coupling step of this urea derivative?
- Methodology :
- Alternative Coupling Agents : Replace traditional isocyanates with carbodiimides (e.g., EDC/HCl) to improve efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 30 min) while maintaining yields .
Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize synthetic routes?
- Methodology :
- Quantum Calculations : Use Gaussian 16 to compute transition states and identify low-energy pathways. Focus on urea bond formation steps .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts. ICReDD’s approach in evidence 7 integrates computational and experimental data for iterative optimization .
- Validation : Compare predicted yields with experimental results; refine models using error analysis.
Data Contradiction and Validation
Q. How to address conflicting reports on the biological activity of structurally similar urea derivatives?
- Methodology :
- Meta-Analysis : Compile IC₅₀ values from multiple studies (e.g., evidence 1 vs. 6). Use statistical tools (e.g., ANOVA) to assess variability due to assay conditions .
- Orthogonal Assays : Validate hits in alternate models (e.g., 3D spheroids if 2D data is inconsistent) .
- Case Study : If compound A shows antitumor activity in evidence 1 but not in evidence 6, compare cell lines (e.g., solid vs. blood cancers) and dosing protocols.
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
